molecular formula C17H18N2O3 B12373798 N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide

Cat. No.: B12373798
M. Wt: 298.34 g/mol
InChI Key: ZKKIMIBBUMDNHP-LDADJPATSA-N
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Description

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide is a synthetic organic compound characterized by its unique molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a benzamide core with a methylideneamino group and two methoxy groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with N-methylbenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide is unique due to its specific structural features, such as the presence of both methoxy groups and a methylideneamino group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-19(17(20)14-7-5-4-6-8-14)18-12-13-9-10-15(21-2)16(11-13)22-3/h4-12H,1-3H3/b18-12+

InChI Key

ZKKIMIBBUMDNHP-LDADJPATSA-N

Isomeric SMILES

CN(C(=O)C1=CC=CC=C1)/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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